2-(cyclopentylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
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Overview
Description
This compound is a type of imidazole, which is a five-membered ring structure containing two nitrogen atoms. It has several substituents, including a cyclopentylthio group, a phenyl group, and a 4-(trifluoromethoxy)phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethoxy group is an electron-withdrawing group, which could impact the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the imidazole ring is aromatic and can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could impact the compound’s polarity and solubility .Scientific Research Applications
Occurrence and Toxicity of Antimicrobial Agents
Imidazole derivatives like triclosan are extensively studied for their environmental occurrence and toxicity. Triclosan, a broad-spectrum antibacterial agent, is found in a variety of consumer products and has been detected in natural waters and human samples. Its degradation can lead to the formation of more toxic compounds, highlighting the environmental impact of such chemicals (Bedoux et al., 2012).
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives have been reviewed for their action mechanisms on cancerous cells. Certain imidazoles, including clotrimazole, econazole, and ketoconazole, demonstrate potential anti-cancer functions through various effects such as disrupting the glycolytic pathway and blocking Ca2+ influx (Yardimci, 2020).
Synthesis and Applications of Heterocyclic Compounds
Research on the synthesis and potential applications of 1,3,4-oxadiazoles, which share a heterocyclic framework with imidazole derivatives, indicates their use in creating fluorescent frameworks for chemosensors, highlighting the adaptability of such compounds in various scientific applications (Sharma et al., 2022).
Antifungal Activities and Resistance Mechanisms
Imidazole derivatives' role in antifungal therapies and the mechanisms leading to resistance, especially in agricultural contexts, underscores the importance of understanding these compounds for developing effective treatments and managing resistance (Cools & Fraaije, 2013).
Corrosion Inhibition
Imidazole and its derivatives have been highlighted for their effectiveness as corrosion inhibitors, demonstrating the chemical versatility and industrial application potential of these compounds (Sriplai & Sombatmankhong, 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2OS/c22-21(23,24)27-17-12-10-16(11-13-17)26-19(15-6-2-1-3-7-15)14-25-20(26)28-18-8-4-5-9-18/h1-3,6-7,10-14,18H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGFTOMIDSSZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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